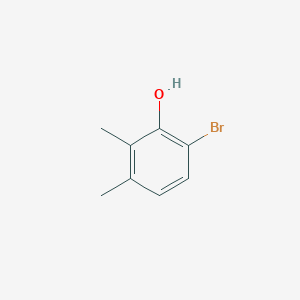

6-Bromo-2,3-dimethylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

951161-67-4 |

|---|---|

Molecular Formula |

C8H9BrO |

Molecular Weight |

201.06 g/mol |

IUPAC Name |

6-bromo-2,3-dimethylphenol |

InChI |

InChI=1S/C8H9BrO/c1-5-3-4-7(9)8(10)6(5)2/h3-4,10H,1-2H3 |

InChI Key |

OMWIEKUXKZIWCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)O)C |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 2,3 Dimethylphenol and Its Analogues

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto the aromatic ring of a phenolic compound, most commonly through electrophilic aromatic substitution.

The bromination of benzene (B151609) and its derivatives proceeds via an electrophilic aromatic substitution (SEAr) mechanism. libretexts.org This process generally involves two key steps:

Electrophile Attack : The electrophile (a positive bromine species, Br⁺, often generated from molecular bromine with a Lewis acid catalyst) attacks the electron-rich π system of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Proton Removal : A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the ring's aromaticity and yielding the brominated product. libretexts.org

In the case of phenols, the hydroxyl group (-OH) is a powerful activating substituent and an ortho, para-director. This means it strongly enhances the rate of electrophilic substitution and directs the incoming electrophile to the positions ortho (adjacent) and para (opposite) to itself. researchgate.net Similarly, methyl groups (-CH₃) are also activating and ortho, para-directing, albeit much weaker than the hydroxyl group.

For the synthesis of 6-Bromo-2,3-dimethylphenol from 2,3-dimethylphenol (B72121), the regioselectivity is governed by the combined directing effects of the hydroxyl and two methyl groups. The -OH group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

Position 2 is already occupied by a methyl group.

Positions 4 and 6 are both activated.

The two methyl groups at positions 2 and 3 also influence the substitution pattern. The final placement of the bromine atom at position 6 is a result of the dominant activation by the hydroxyl group at the ortho position, which is sterically accessible.

The outcome of a bromination reaction, including its selectivity and yield, is highly dependent on the choice of brominating agent and the specific reaction conditions such as solvent, temperature, and the presence of catalysts. semanticscholar.orgmdpi.com While molecular bromine (Br₂) is a common reagent, its high reactivity can lead to over-bromination, producing di- or tri-brominated products. google.comsemanticscholar.org

To achieve more controlled and selective bromination, various alternative reagents and systems have been developed. mdpi.comsci-hub.se Oxidative bromination, which generates the brominating agent in situ from a bromide salt and an oxidant (e.g., H₂O₂, bromate), is one such approach. semanticscholar.orgmdpi.com The use of solid bromine carriers, like N-bromosuccinimide (NBS), can also offer milder reaction conditions and improved selectivity. mdpi.comsci-hub.se Zeolites and other solid supports can induce high para-selectivity by creating a sterically constrained environment for the reaction. mdpi.commdpi.com

| Brominating Agent/System | Substrate Example | Conditions | Key Finding | Reference |

|---|---|---|---|---|

| KBr / ZnAl–BrO₃⁻–LDHs | Phenol (B47542) | Acetic acid, 35 °C | Achieved regioselective mono-bromination with high yield, favoring the para position. | semanticscholar.orgmdpi.com |

| HBr / H₂O₂ | 4-Methylphenol | Ethylenedichloride | Gave 99.6% selectivity to 2-bromo-4-methylphenol. | acs.org |

| N-Bromosuccinimide (NBS) / Silica gel | Various Aromatics | Not specified | Considered a good agent for regioselective electrophilic aromatic brominations. | mdpi.com |

| Cu(NO₃)₂ / HBr / O₂ | Anilines and Phenols | Water, room temp to 60 °C | Catalytic system with high chemoselectivity for monobromination and remarkable regioselectivity for para-isomers. | mdpi.com |

| Bromine (Br₂) | 2,6-dimethylphenol (B121312) | Chlorinated solvents | A standard method for synthesizing 4-Bromo-2,6-dimethylphenol (B182379). |

The direct synthesis of this compound involves the controlled bromination of the precursor, 2,3-dimethylphenol (also known as 2,3-xylenol). nih.gov The reaction is typically performed by treating 2,3-dimethylphenol with a brominating agent, such as molecular bromine, in a suitable solvent. Careful control of stoichiometry (the molar ratio of reactants) and temperature is crucial to favor the formation of the desired mono-brominated product and minimize the production of di- and poly-brominated species. google.com A common procedure involves dissolving 2,3-dimethylphenol in a solvent like acetic acid or a chlorinated hydrocarbon and adding the brominating agent dropwise at a controlled temperature.

Indirect Synthesis Routes and Precursor Transformations

Indirect methods provide alternative pathways to this compound and its analogues by chemically modifying precursors that already contain some of the desired structural features.

This strategy involves starting with a brominated aromatic compound and introducing or modifying other functional groups to arrive at the target phenol. A notable example is the synthesis of the related compound, 4,6-Dibromo-2,3-dimethylphenol, which starts from 2,3-dimethyl phenylamine (2,3-dimethylaniline). iucr.orgnih.gov This multi-step process includes:

Bromination : The starting aniline (B41778) is first brominated.

Diazotization-Bromination-Hydrolysis : The amino group of the resulting bromo-aniline is converted into a diazonium salt. This intermediate can then undergo a Sandmeyer-type reaction to introduce another bromine atom, followed by hydrolysis to convert the functional group into a hydroxyl group, yielding the final product. iucr.orgnih.gov

Another example of derivatization is the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde from 6-bromo-2-hydroxy-3-methoxybenzaldehyde. prepchem.com In this process, the phenolic hydroxyl group is methylated using dimethyl sulfate (B86663) and potassium carbonate in DMF, demonstrating the conversion of one halogenated phenol into a related derivative. prepchem.com

| Starting Material | Key Transformation Steps | Product | Reference |

|---|---|---|---|

| 2,3-Dimethyl phenylamine | 1. Bromination 2. Diazotization-Bromination-Hydrolysis | 4,6-Dibromo-2,3-dimethylphenol | iucr.orgnih.gov |

| 6-Bromo-2-hydroxy-3-methoxybenzaldehyde | Methylation (with dimethyl sulfate) | 6-Bromo-2,3-dimethoxybenzaldehyde | prepchem.com |

Hydrolysis offers a route to phenols by replacing a halogen on an aromatic ring with a hydroxyl group. This transformation is typically achieved by treating the haloaromatic compound with aqueous alkali metal hydroxide (B78521) solutions at elevated temperatures and pressures. google.com The presence of a copper catalyst can significantly improve the reaction rate and yield. google.comgoogle.com For instance, 2,3-dimethylphenol can be prepared via the hydrolysis of 2,3-dimethyl-bromobenzene in an aqueous alkaline solution with a copper catalyst at temperatures between 200°C and 300°C. google.com

This principle can be applied to synthesize this compound from a suitable dihalogenated precursor, such as 1,6-dibromo-2,3-dimethylbenzene. By controlling the reaction conditions, it is possible to selectively hydrolyze one of the bromine atoms to a hydroxyl group, leaving the other intact. The reactivity of halogens in such substitution reactions can be influenced by their position on the ring and the presence of other substituents.

Sustainable Synthetic Approaches for Brominated Phenols

The synthesis of brominated phenols, including this compound and its analogues, has traditionally relied on methods that often involve hazardous reagents like molecular bromine and produce significant waste. In response to the growing need for environmentally benign chemical processes, a number of sustainable synthetic approaches have been developed. These green methodologies focus on minimizing waste, avoiding toxic substances, and improving energy efficiency through the use of novel catalysts, alternative energy sources, and eco-friendly reagents. Key sustainable strategies include the use of layered double hydroxides, mechanochemistry, and advanced catalytic systems.

One promising green approach involves the use of potassium bromide (KBr) in conjunction with zinc-aluminium layered double hydroxides intercalated with bromate (B103136) ions (ZnAl–BrO₃⁻–LDHs). mdpi.comrsc.org This system provides a method for the regioselective mono-bromination of a wide range of phenols under mild conditions. mdpi.comrsc.org The layered double hydroxide acts as a solid host for the bromate, allowing for its controlled release and reaction with bromide to generate the brominating species in situ. rsc.org This technique features high atom economy, the use of inexpensive reagents, and excellent regioselectivity. rsc.org

For phenol derivatives where the para-position is available, this method overwhelmingly favors para-bromination. mdpi.com Research has demonstrated that various para-unsubstituted phenols, including analogues of 2,3-dimethylphenol such as 2,3-difluorophenol, undergo mono-bromination at the para position with high yields, typically between 78% and 90%. mdpi.comresearchgate.netsemanticscholar.org This strong directing effect suggests a viable pathway for the synthesis of this compound from 2,3-dimethylphenol, where the bromine atom is introduced at the para position relative to the hydroxyl group. The general procedure involves stirring the phenol substrate with potassium bromide and the ZnAl–BrO₃⁻–LDH catalyst in a mixture of acetic acid and water at a mild temperature of 35 °C. mdpi.com

Another sustainable technique gaining traction is mechanochemistry, which utilizes mechanical force, often through ball-milling, to drive chemical reactions in the absence of bulk solvents. thieme-connect.comresearchgate.net This solvent-free approach significantly reduces waste and can lead to shorter reaction times and unique reactivity compared to traditional solution-phase synthesis. researchgate.net The monobromination of various phenols has been effectively achieved by milling the substrate with N-bromosuccinimide (NBS). thieme-connect.comresearchgate.net While some methods require a solid acid co-catalyst like MCM-41-SO₃H to achieve high yields in minutes, others proceed without a catalyst, albeit over longer reaction times. thieme-connect.comresearchgate.net This method's applicability across a broad scope of phenols makes it a highly relevant sustainable alternative for producing brominated aromatics. researchgate.net

Table 1: Mechanochemical Monobromination of Phenols using NBS This table presents data on the ball-milling approach for phenol bromination, showcasing its efficiency and conditions. Data sourced from researchgate.net.

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Phenol | 4-Bromophenol | 1 | 96 |

| 2 | 2,4-Dichlorophenol | 2-Bromo-2,4-dichlorophenol | 1 | 94 |

| 3 | 2-Chlorophenol (B165306) | 4-Bromo-2-chlorophenol | 1 | 96 |

| 4 | 2-Nitrophenol | 4-Bromo-2-nitrophenol | 2 | 92 |

| 5 | 2,5-Dimethylphenol | 4-Bromo-2,5-dimethylphenol | 10 | 94 |

Advanced catalytic systems also offer greener routes to brominated phenols. A practical and mild electrophilic bromination of phenols has been developed using a (diacetoxyiodo)benzene (B116549) (PIDA)–aluminium tribromide (AlBr₃) system. rsc.org This method is operationally simple and proceeds under mild conditions at room temperature in an open flask. rsc.orgsci-hub.se The reaction demonstrates good yields for a variety of substituted phenols. For instance, 2,6-dimethylphenol undergoes bromination to furnish the para-substituted product, 4-bromo-2,6-dimethylphenol, in a 57% yield. rsc.org In the case of 3,4-dimethylphenol (B119073), the reaction yields the ortho-brominated derivative in a 30% yield, highlighting how the substitution pattern of the starting phenol influences regioselectivity. rsc.org

Table 2: Electrophilic Bromination of Dimethylphenol Analogues using PIDA-AlBr₃ This table shows the yields for the bromination of different dimethylphenol isomers using the PIDA-AlBr₃ system, illustrating the regiochemical outcomes. Data sourced from rsc.org.

| Substrate | Product | Yield (%) |

| 2,6-Dimethylphenol | 4-Bromo-2,6-dimethylphenol | 57 |

| 3,4-Dimethylphenol | 2-Bromo-3,4-dimethylphenol | 30 |

Other sustainable strategies include photocatalytic bromination, which uses visible light to generate the reactive bromine species mdpi.com, and electrochemical methods that can functionalize C-H bonds under controlled conditions. rsc.orgbohrium.com These emerging techniques further contribute to the expanding toolbox of green chemistry for the synthesis of brominated phenols, offering alternatives that are safer, more efficient, and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 6 Bromo 2,3 Dimethylphenol

Phenolic Hydroxyl Group Reactivity

The hydroxyl group is a primary site of reactivity in 6-bromo-2,3-dimethylphenol, participating in reactions typical of phenols, such as alkylation, esterification, and oxidation.

O-Alkylation and Esterification Reactions

The oxygen atom of the hydroxyl group in this compound can act as a nucleophile, readily participating in O-alkylation to form ethers and esterification to form esters.

O-Alkylation: This reaction involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl group. The reaction typically proceeds by first converting the phenol (B47542) to its more nucleophilic conjugate base, the phenoxide ion, using a suitable base. This phenoxide then attacks an alkylating agent. The choice of base, solvent, and alkylating agent can influence the reaction's efficiency. In polar protic solvents, the nitrogen atom of an ambident anion acts as a soft nucleophilic center, favoring an SN2 mechanism, while the oxygen atom acts as a hard nucleophilic center, favoring an SN1 mechanism. researchgate.net For instance, the O-alkylation of phenol with dimethyl ether can be effectively catalyzed by phosphotungstic acid over γ-Al2O3. dntb.gov.ua While specific studies on this compound are not prevalent, analogous reactions with substituted phenols, such as 2,6-dimethylphenol (B121312), have been achieved using copper-catalyzed methods with various aryl halides. acs.org

| Alkylating Agent | Base | Solvent | Typical Product |

|---|---|---|---|

| Dimethyl sulfate (B86663) | Sodium hydroxide (B78521) | Water/Dichloromethane | 6-Bromo-1,2-dimethyl-3-methoxybenzene |

| Ethyl iodide | Potassium carbonate | Acetone | 3-Ethoxy-6-bromo-1,2-dimethylbenzene |

| Benzyl chloride | Sodium hydride | Tetrahydrofuran (THF) | 3-(Benzyloxy)-6-bromo-1,2-dimethylbenzene |

Esterification: Phenols can be converted to esters through reaction with carboxylic acids or, more commonly, with more reactive acylating agents like acid chlorides or anhydrides. The reaction is often catalyzed by a base (e.g., pyridine) or a strong acid. The esterification of this compound would involve the attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

Oxidation Pathways and Radical Formation

Phenols, including this compound, are susceptible to oxidation. The oxidation process can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate.

One-electron oxidation of the phenol yields a phenoxyl radical. This radical is a resonance-stabilized species, but its subsequent reactions can be complex. In the case of brominated phenols, oxidation can lead to the formation of brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs). nih.gov This occurs via the coupling of the initially formed bromophenoxyl radicals. nih.gov The oxidation of phenols can be initiated by various oxidizing agents, including potassium permanganate (B83412) nih.gov or natural manganese oxides. nih.gov The presence of bromide ions during the oxidation of phenols can lead to the formation of various brominated phenolic compounds. nih.gov

The formation of a phenoxyl radical from this compound can also serve to activate the molecule towards other reactions. The neutral oxygen radical (O•) is an exceptionally strong electron-withdrawing group, which can enable nucleophilic aromatic substitution on the otherwise electron-rich phenol ring. nih.gov

Aromatic Ring Reactivity and Substitutions

The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the directing and activating/deactivating effects of the existing substituents.

Further Halogenation and Polybromination Studies

Introducing additional halogen atoms onto the aromatic ring of this compound is an example of electrophilic aromatic substitution. The outcome of such a reaction depends on the reaction conditions and the directing effects of the substituents. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but also ortho-, para-directing. makingmolecules.comlibretexts.org

In strongly acidic media like SbF5-HF, the bromination of 2,6-dimethylphenol leads to meta-bromo derivatives, implying that the reaction proceeds through an O-protonated substrate. researchgate.net Further bromination can lead to di- and tri-bromo products. researchgate.net Studies on similar molecules like 3,4-dimethylphenol (B119073) show that bromination can lead to various polybrominated products, including tribromo-derivatives and the formation of bromodienones which can subsequently rearrange. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is activated towards electrophilic attack due to the electron-donating nature of the hydroxyl and methyl groups. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions. makingmolecules.com The hydroxyl group is a stronger activating group than the methyl groups. makingmolecules.com The bromine atom, while deactivating, also directs ortho- and para-. makingmolecules.com Considering the positions on the ring of this compound:

| Substituent | Position | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OH | C1 | Strongly Activating | Ortho, Para |

| -CH3 | C2 | Activating | Ortho, Para |

| -CH3 | C3 | Activating | Ortho, Para |

| -Br | C6 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr): Standard SNAr reactions typically require an aromatic ring to be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.commasterorganicchemistry.com The ring of this compound is electron-rich due to the hydroxyl and methyl groups, making it a poor substrate for classical SNAr reactions under normal conditions. nih.gov However, a novel strategy involves the transient transformation of the phenol into its corresponding phenoxyl radical. The resulting neutral oxygen radical acts as a powerful electron-withdrawing group, activating the electron-rich aryl halide towards nucleophilic substitution. nih.gov This "homolysis-enabled electronic activation" provides a pathway for SNAr on otherwise unreactive electron-rich halophenols. nih.gov

Rearrangement Reactions and Interconversion Mechanisms

Substituted phenols and their derivatives can undergo various rearrangement reactions, which involve the migration of a substituent from one atom to another within the same molecule. thermofisher.commasterorganicchemistry.com These reactions often proceed through carbocation or other reactive intermediates. masterorganicchemistry.com

A relevant rearrangement for derivatives of this compound is the Fries rearrangement . If the phenol is first esterified (as described in 3.1.1), the resulting aryl ester can undergo rearrangement in the presence of a Lewis acid catalyst. This reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions, to form a hydroxyketone. For an ester of this compound, the acyl group would be expected to migrate preferentially to the activated C4 position.

Another potential transformation involves the dienone-phenol rearrangement . Bromination of some phenols can lead to the formation of bromocyclohexadienones. researchgate.net These intermediates can then rearrange, often under acidic conditions, to yield a different brominated phenol isomer. For example, 4-bromo-2,4,6-trimethylcyclohexa-2,5-dienone has been shown to rearrange to 3-bromomesitol. researchgate.net This suggests that under certain brominating conditions, this compound could potentially be involved in equilibria with dienone intermediates that could lead to isomeric products.

Table of Compounds Mentioned

C-C and C-X Bond Forming Reactions

This compound possesses reactive sites that allow for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X is typically oxygen) bonds. These reactions are fundamental to synthesizing larger molecules, including biphenols, diaryl ethers, and polymers.

Oxidative Coupling: Phenols, particularly those with unsubstituted ortho or para positions relative to the hydroxyl group, can undergo oxidative coupling. For the analogous 2,6-dimethylphenol, this reaction is the basis for the industrial production of poly(p-phenylene oxide) (PPO), a high-performance thermoplastic. dntb.gov.ua This process typically involves a copper catalyst and an amine ligand in the presence of oxygen. The reaction proceeds via the formation of phenoxy radicals, which can couple through C-C or C-O bonds. For this compound, the bromine atom at the 6-position sterically hinders one ortho position, suggesting that coupling would likely occur at the para position (C-4) to form C-C linked biphenol structures or through C-O coupling to form oligomers. rsc.org Studies on the polymerization of 4-bromo-2,6-dimethylphenol (B182379) demonstrate that brominated phenols are active monomers for such coupling reactions. acs.org

Ullmann Condensation: The Ullmann reaction and its modern variants are powerful copper-catalyzed methods for forming C-O bonds, specifically for the synthesis of diaryl ethers. organic-chemistry.orgmdpi.com In this reaction, an aryl halide (like this compound, acting as the halide partner) is coupled with a phenol (or the phenoxide of this compound itself). The classic Ullmann condensation requires harsh conditions (high temperatures and stoichiometric copper), but modern ligand-accelerated protocols allow the reaction to proceed under much milder conditions. nih.govresearchgate.net These reactions significantly broaden the utility of this compound as a building block in organic synthesis.

| Reaction Type | Bond Formed | Typical Catalyst | General Product |

|---|---|---|---|

| Oxidative Coupling | C-C or C-O | Copper/Amine Complexes | Biphenols or Poly(phenylene oxide)s |

| Ullmann Condensation | C-O | Copper (CuI, CuO) | Diaryl Ethers |

The removal of the bromine atom from this compound, a process known as debromination or hydrodebromination, yields the parent 2,3-dimethylphenol (B72121). This transformation is valuable when the bromo group is used as a temporary protecting or directing group during a synthetic sequence. organic-chemistry.orgresearchwithrutgers.com Several methods are available for this reduction.

Catalytic Hydrogenation: A widely used and efficient method for the reductive dehalogenation of aryl bromides is catalytic hydrogenation. researchgate.net This process typically employs a palladium catalyst, often supported on carbon (Pd/C), with hydrogen gas (H₂) as the reductant. organic-chemistry.org The reaction is generally clean and high-yielding. Alternative hydrogen donors, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, can also be used, often under milder, aqueous conditions. nih.gov

Photocatalysis: Modern methods utilizing visible-light photoredox catalysis offer a tin-free and mild alternative for the reduction of aryl bromides. acs.org These systems use a photosensitizer that, upon light absorption, initiates an electron transfer process to the aryl bromide, leading to the cleavage of the C-Br bond and subsequent hydrogen atom abstraction to form the debrominated product. acs.org

It has also been noted that under certain acidic conditions used for isomerization, debromination of the intermediate bromodienones can occur as a competitive pathway to rearrangement. researchgate.net Furthermore, selective debromination at ortho and para positions can be achieved using reagents like tetramethylammonium (B1211777) iodide in strong acid. researchgate.net

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, various solvents | High efficiency, clean reaction, scalable. organic-chemistry.orgresearchwithrutgers.com |

| Catalytic Hydride Reduction | NaBH₄, Pd catalyst | Aqueous, room temperature | Mild conditions, environmentally friendly. nih.gov |

| Photoredox Catalysis | Photocatalyst (e.g., Ru(bpy)₃Cl₂), H-donor | Visible light, room temperature | Tin-free, high functional group tolerance. acs.org |

Mechanistic Elucidation of Reactions Involving 6 Bromo 2,3 Dimethylphenol

Investigation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving brominated phenols are influenced by factors such as the position of the bromine atom and other substituents on the phenol (B47542) ring. In the case of 6-bromo-2,3-dimethylphenol, the methyl groups at the 2- and 3-positions exert both electronic and steric effects that modulate reactivity.

Kinetic studies on the oxidation of related dimethylphenols have provided insights that can be extrapolated to understand the behavior of this compound. For instance, the oxidation of 2,6-dimethylphenol (B121312) to 3,3',5,5'-tetramethyl-4,4'-diphenoquinone using copper complexes has been investigated. scirp.orgscirp.org The proposed mechanism involves a pre-equilibrium between the catalyst and the phenol to form a complex intermediate, followed by a rate-determining step to yield the final product. scirp.org The reaction kinetics were found to be dependent on the square of the dimethylphenol concentration, suggesting the involvement of two phenol molecules in the transition state. scirp.orgscirp.org

Thermodynamic parameters, including activation parameters, have been determined for such oxidation reactions by studying the reaction at different temperatures. scirp.orgscirp.org These studies help in understanding the energy profile of the reaction and the stability of intermediates and transition states. While specific kinetic and thermodynamic data for this compound are not extensively reported in the provided results, the principles from studies on similar compounds like 2,6-dimethylphenol offer a foundational understanding. The presence of the bromine atom in this compound would be expected to influence the electronic properties of the phenol, potentially affecting the rates and equilibrium constants of its reactions.

Determination of Reaction Intermediates and Transition States

Identifying reaction intermediates and characterizing transition states are fundamental to elucidating reaction mechanisms. For reactions involving brominated phenols, a variety of reactive intermediates can be formed, including radicals, radical anions, and carbocations.

In many reactions of brominated phenols, particularly those proceeding under photochemical or electrochemical conditions, radical and radical anion intermediates play a crucial role. chemistry-chemists.comconicet.gov.ar The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism, for example, involves the formation of a substrate radical anion, which then fragments to an aryl radical and a bromide anion. chemistry-chemists.comuobasrah.edu.iq This aryl radical can then react with a nucleophile to form the radical anion of the substitution product. chemistry-chemists.com The presence of these radical intermediates is supported by experimental evidence such as inhibition by radical traps. chemistry-chemists.com

The structure and stability of transition states are influenced by steric and electronic factors. cambridgescholars.com In the case of this compound, the methyl groups at the 2- and 3-positions can sterically hinder the approach of reactants, thereby influencing the geometry and energy of the transition state. For instance, in oxidative coupling reactions, the formation of a phenoxyl radical is a key step, and the stability of this radical will be affected by the substituents on the ring. researchgate.net

Role of Electron Transfer Processes in Brominated Phenol Reactivity (e.g., SRN1)

Electron transfer (ET) processes are fundamental to the reactivity of many organic compounds, including brominated phenols. The SRN1 reaction is a prime example of a process initiated by electron transfer. chemistry-chemists.comuobasrah.edu.iq This reaction provides a pathway for nucleophilic substitution on aromatic rings that are unreactive towards traditional SNAr mechanisms. whiterose.ac.uk

The SRN1 mechanism is a chain reaction with three main stages: initiation, propagation, and termination. chemistry-chemists.comuobasrah.edu.iq

Initiation: The reaction begins with the transfer of an electron to the aryl halide (ArX), in this case, this compound, to form a radical anion (ArX•−). This can be induced by various methods, including photostimulation or electrochemistry. chemistry-chemists.comuobasrah.edu.iq

Propagation: The radical anion fragments to produce an aryl radical (Ar•) and a halide anion (X−). The aryl radical then reacts with a nucleophile (Nu−) to form the radical anion of the substitution product (ArNu•−). This radical anion then transfers an electron to another molecule of the starting aryl halide, propagating the chain. chemistry-chemists.com

Termination: The chain reaction can be terminated through various processes, such as radical-radical coupling or abstraction of a hydrogen atom from the solvent. whiterose.ac.uk

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule and for assessing its purity. By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For 6-Bromo-2,3-dimethylphenol (C₈H₉BrO), the theoretical monoisotopic mass is 199.9837 g/mol . HRMS analysis would be expected to yield a measured mass very close to this value, typically within a few parts per million (ppm). The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This distinctive isotopic signature is a key identifier for brominated compounds.

In addition to confirming the elemental composition, HRMS is crucial for purity analysis. The high resolution of the technique allows for the detection of impurities, even those with very similar masses to the main compound. By analyzing the mass spectrum for unexpected ions, the presence of by-products from synthesis or degradation products can be identified and quantified.

Table 1: Predicted Collision Cross-Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 200.99095 | 132.4 |

| [M+Na]⁺ | 222.97289 | 145.5 |

| [M-H]⁻ | 198.97639 | 138.3 |

| [M+NH₄]⁺ | 218.01749 | 155.3 |

| [M+K]⁺ | 238.94683 | 134.5 |

| [M+H-H₂O]⁺ | 182.98093 | 133.5 |

| [M+HCOO]⁻ | 244.98187 | 153.4 |

| [M+CH₃COO]⁻ | 258.99752 | 181.8 |

This data is based on computational predictions and serves as a reference for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H and ¹³C NMR for Structural Assignment

The ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information for the structural assignment of this compound.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The two aromatic protons will appear as doublets due to coupling with each other. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The two methyl groups, being in different chemical environments, should give rise to two separate singlets. Based on data for related compounds like 4-bromo-3,5-dimethylphenol (B51444) and other substituted phenols, the expected chemical shifts can be estimated. sorbonne-universite.fr

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental equivalence. The chemical shifts of the carbon atoms are influenced by the substituents on the aromatic ring. The carbon atom attached to the hydroxyl group (C-1) and the carbon atom bonded to the bromine (C-6) will be significantly affected. The signals for the two methyl carbons will appear in the aliphatic region of the spectrum. Predicted spectra for the parent compound, 2,3-dimethylphenol (B72121), and experimental data for isomers like 4-bromo-2,6-dimethylphenol (B182379) can be used to approximate the expected chemical shifts for this compound. hmdb.cachemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | 4.5 - 5.5 (broad s) | 150 - 155 |

| C2-CH₃ | 2.1 - 2.3 (s) | 15 - 20 |

| C3-CH₃ | 2.2 - 2.4 (s) | 18 - 23 |

| C4-H | 6.9 - 7.1 (d) | 128 - 132 |

| C5-H | 6.7 - 6.9 (d) | 120 - 125 |

| C6-Br | - | 110 - 115 |

| C2 | - | 125 - 130 |

| C3 | - | 135 - 140 |

These are estimated values based on data from analogous compounds and general substituent effects. Experimental verification is required.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for determining the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent positions on the ring. sdsu.eduscribd.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the protonated aromatic carbons. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying the quaternary carbons (C-1, C-2, C-3, and C-6) by observing their correlations with the methyl and aromatic protons. For example, the protons of the C-2 methyl group would show correlations to C-1, C-2, and C-3. emerypharma.comyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this peak is indicative of hydrogen bonding. Sharp peaks corresponding to C-H stretching of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. A C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

The Raman spectrum would also provide information about these vibrations. While the O-H stretch is often weak in Raman, the aromatic ring vibrations and the C-Br stretch are usually strong and can be used for identification. Although specific experimental spectra for this compound are not available, studies on other dimethylphenols and substituted phenols provide a basis for the interpretation of its vibrational spectra. researchgate.netijfans.orgresearchgate.net

Table 3: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | Weak |

| C-H (aromatic) | Stretching | 3000-3100 | Strong |

| C-H (methyl) | Stretching | 2850-2970 | Strong |

| C=C (aromatic) | Stretching | 1450-1600 | Strong |

| C-O | Stretching | 1200-1300 | Medium |

| C-Br | Stretching | 500-600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, π → π* transitions of the aromatic ring are expected. The presence of the hydroxyl, methyl, and bromo substituents will influence the position and intensity of these absorption maxima (λ_max). The solvent used for the analysis can also cause a shift in the absorption bands. researchgate.net While a specific UV-Vis spectrum for this compound is not documented in the searched literature, it is anticipated to have absorption maxima in the range of 270-290 nm, similar to other substituted phenols. msu.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of this compound would be required for this analysis. The resulting crystal structure would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atom. While the crystal structure of this compound has not been reported, the structures of related compounds like 4,6-Dibromo-2,3-dimethylphenol and 4-bromo-3,5-dimethylphenol have been determined, providing insights into the packing and intermolecular forces that might be expected. iucr.orgresearchgate.net

Advanced Chromatographic Separations

Chromatographic techniques are pivotal for separating this compound from complex mixtures, a common requirement in environmental analysis, process monitoring, and quality control. Gas and high-performance liquid chromatography are the most frequently employed methods.

Gas chromatography is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The choice of detector is critical and depends on the required sensitivity and selectivity.

Flame Ionization Detector (FID): FID is a common detector for the analysis of underivatized phenols. settek.com It offers good sensitivity for general organic compounds.

Electron Capture Detector (ECD): Due to the presence of a bromine atom, this compound exhibits a strong response with an Electron Capture Detector (ECD). This detector is highly sensitive to halogenated compounds. Derivatization is often employed to enhance volatility and thermal stability. A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the phenol (B47542) to its pentafluorobenzyl ether. settek.comgreenrivertech.com.twepa.gov This derivatization significantly improves the detection limits for halogenated phenols. smolecule.com For instance, the minimum detectable amount of bromophenols with an ECD can be as low as 0.01 ng, which is approximately 100 times less than for non-brominated phenols. smolecule.com

Mass Spectrometry (MS): Coupling GC with a mass spectrometer (GC-MS) provides the highest level of confidence in compound identification through the analysis of mass spectra. nih.gov It allows for both qualitative and quantitative analysis. In selected ion monitoring (SIM) mode, the instrument can be set to detect specific ions characteristic of this compound, greatly enhancing sensitivity and selectivity. researchgate.net For instance, a method for determining bromide in samples involves its conversion to 4-bromo-2,6-dimethylphenol, which is then analyzed by GC-MS. researchgate.net

The separation is typically achieved on capillary columns. A common choice is a non-polar or semi-polar column, such as one with a 95% dimethyl and 5% diphenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent). settek.comepa.gov Dual-column systems with different polarity columns can be used to resolve co-eluting peaks. settek.comepa.gov However, isomers of dimethylphenol can be challenging to separate. For example, 2,3-dimethylphenol and 3,5-dimethylphenol (B42653) have been separated on a specialized TFTD stationary phase with a resolution of 1.69. rsc.org It is also noted that the pentafluorobenzyl ether derivatives of 2,3-dimethylphenol and 2-chlorophenol (B165306) may only be partially resolved on a DB-1701 column. epa.gov

Table 1: GC and GC-MS Conditions for Phenol Analysis

| Parameter | Condition | Detector | Source |

|---|---|---|---|

| Column | 30-m x 0.53-mm ID fused-silica open-tubular column, cross-linked and chemically bonded with 95% dimethyl and 5% diphenyl-polysiloxane (DB-5 or equivalent) | FID, ECD, MS | settek.comepa.gov |

| Derivatization | Pentafluorobenzyl bromide (PFBBr) for ECD | ECD | settek.comgreenrivertech.com.twepa.gov |

| Derivatization | Diazomethane for FID | FID | settek.com |

| Detection | GC-MS in Selected Ion Monitoring (SIM) mode for high selectivity | MS | researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including phenols that may not be sufficiently volatile for GC or are thermally labile.

UV-Vis Detection: A common detection method for HPLC analysis of phenols is UV-Vis spectroscopy. rsc.orgscience.govscience.gov The wavelength for detection is selected based on the UV absorbance spectrum of the analyte. For brominated phenols, detection wavelengths around 230 nm or 254 nm are often used. tandfonline.com For instance, in the analysis of bromophenolic compounds from red algae, a Phenomenex C8(2) Luna column was used with a mobile phase of 0.05% trifluoroacetic acid in water and acetonitrile (B52724). mdpi.com

Electrochemical Detection (ECD): HPLC coupled with electrochemical detection (HPLC-ECD) offers high sensitivity for the determination of electrochemically active compounds like brominated phenols. nih.govresearchgate.net An isocratic separation can be achieved using a ternary mobile phase of phosphate (B84403) buffer, acetonitrile, and methanol (B129727). nih.gov

Mass Spectrometry (MS): HPLC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is particularly useful for complex matrices and for confirming the identity of analytes.

Reverse-phase HPLC is the most common separation mode for phenols. sielc.com A variety of stationary phases can be used, including C8 and C18 columns. mdpi.com The mobile phase typically consists of a mixture of water (often buffered or acidified) and an organic modifier like acetonitrile or methanol. tandfonline.commdpi.comnih.gov The separation of reaction products from the fluorination of 2-bromo-4,5-dimethylphenol (B1295274) was achieved using preparative reverse-phase HPLC. researchgate.net

Table 2: HPLC Conditions for Brominated Phenol Analysis

| Parameter | Condition | Detector | Source |

|---|---|---|---|

| Column | Phenomenex C8(2) Luna | UV | mdpi.com |

| Mobile Phase | 0.05% trifluoroacetic acid in water and acetonitrile | UV | mdpi.com |

| Mobile Phase | 50mM-phosphate buffer (pH 3.5), acetonitrile, and methanol (35/15/50, v/v) | Electrochemical | nih.gov |

| Detection | UV at 230 nm or 254 nm | UV | tandfonline.com |

| Detection | Electrochemical Detection (ECD) | Electrochemical | nih.govresearchgate.net |

Computational Chemistry and Theoretical Modeling of 6 Bromo 2,3 Dimethylphenol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Properties and Reactivity

Electronic Properties: The distribution of electrons within the molecule dictates its chemical behavior. Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. acs.org For substituted phenols, the presence of electron-donating methyl groups and the electron-withdrawing, yet bulky, bromine atom significantly influences these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps are another valuable output. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 6-bromo-2,3-dimethylphenol, the MEP would show a negative potential (red/yellow) around the phenolic oxygen, indicating a site prone to electrophilic attack or hydrogen bonding, while the area around the hydrogen of the hydroxyl group would be positive (blue), indicating its acidic nature.

Reactivity and Acidity (pKa): DFT calculations have proven highly effective in predicting the acidity (pKa) of phenolic compounds. mdpi.comtorvergata.it The accuracy of these predictions often depends on the chosen functional (e.g., B3LYP, CAM-B3LYP), basis set (e.g., 6-311G+dp), and the model used for solvation. mdpi.comtorvergata.it Studies on similar phenols show that including explicit water molecules in the calculation can significantly improve the accuracy of pKa prediction by realistically modeling the hydrogen-bonding interactions that stabilize the phenate anion in solution. mdpi.comtorvergata.it The electronic effects of the two methyl groups (electron-donating) and the bromine atom (electron-withdrawing by induction, donating by resonance) on the stability of the corresponding phenoxide ion are critical in determining the precise pKa of this compound.

| Computational Method | Description | Typical Application | Mean Absolute Error (ΔpKa) torvergata.it |

|---|---|---|---|

| CAM-B3LYP / 6-311G+dp / SMD | A long-range corrected hybrid functional with a large basis set and the SMD continuum solvation model. | Provides highly accurate pKa predictions, especially when explicit solvent molecules are included. | ~0.37 |

| B3LYP / 6-31G(d) / PCM | A popular hybrid functional with a smaller basis set and the PCM continuum solvation model. | Widely used for general geometric and electronic property calculations of halogenated phenols. scholarsresearchlibrary.com | Variable, often requires correction factors. |

| 2H₂O/CAM-B3LYP/SMD | The CAM-B3LYP method including two explicit water molecules to model the first solvation shell. | Significantly improves pKa prediction accuracy by explicitly modeling H-bonds to the phenate ion. mdpi.comtorvergata.it | ~0.3 |

**6.2. Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on a single, optimized molecular geometry (often in the gas phase or with an implicit solvent), Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations are invaluable for studying the conformational flexibility of this compound and its interactions with its environment.

Conformational Analysis: The structure of this compound is not static. There is rotational freedom around the C-O bond of the hydroxyl group and the C-C bonds of the methyl groups. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable conformations and the energy barriers between them. escholarship.org This analysis is crucial for understanding how the molecule's shape influences its ability to interact with other molecules, such as biological receptors or reactants in a solution. nih.gov The steric hindrance caused by the bromine atom and the adjacent methyl group will significantly influence the preferred orientation of the hydroxyl group.

Intermolecular Interactions: MD simulations excel at modeling non-covalent interactions between molecules. For this compound in a solvent like water or an organic solvent, MD can simulate the formation and breaking of hydrogen bonds between the phenolic hydroxyl group and solvent molecules. scielo.br It can also model interactions between multiple phenol (B47542) molecules, providing insight into aggregation behavior. In the context of biological systems, MD can simulate the docking of the molecule into a protein's binding pocket, revealing key intermolecular contacts like hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov The analysis of these interactions is critical for understanding its behavior in solution and its potential biological activity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental spectra (like NMR, IR, or UV-Vis) to validate the computed structure and electronic properties.

DFT calculations are widely used to predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). The accuracy of these predictions provides strong evidence for the correct structural assignment of a synthesized compound. Discrepancies between predicted and experimental shifts can point to specific structural features or intermolecular effects not captured in the computational model. Studies on various phenols have shown that computational predictions can be correlated with experimental data to build robust models. rsc.org

Time-dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. acs.org Calculations can yield the wavelength of maximum absorption (λmax) and the oscillator strength, which relates to the intensity of the absorption. acs.org For this compound, TD-DFT can predict how the substitution pattern on the phenol ring affects its UV-Vis absorption profile compared to unsubstituted phenol.

| Spectroscopic Technique | Predicted Parameter | Computational Method | Purpose of Validation |

|---|---|---|---|

| NMR Spectroscopy | ¹H and ¹³C chemical shifts | DFT (e.g., GIAO method) | Confirm molecular structure and atom connectivity. rsc.org |

| UV-Vis Spectroscopy | Absorption maxima (λmax) | TD-DFT | Validate the calculated electronic structure and transition energies. acs.org |

| IR Spectroscopy | Vibrational frequencies | DFT | Confirm functional groups and compare computed vs. experimental vibrational modes. |

Reaction Pathway Energetics and Transition State Characterization

One of the most powerful applications of computational chemistry is the ability to map out the entire energy landscape of a chemical reaction. This involves calculating the energies of reactants, products, and all relevant intermediates and transition states.

For this compound, this approach can be used to study various reactions. For instance, the mechanism of electrophilic bromination of the parent 2,3-dimethylphenol (B72121) could be modeled to understand why the bromine adds to the 6-position. Such a study would involve locating the transition state for the electrophilic attack and calculating its activation energy. researchgate.net The calculations would likely confirm that attack at the 6-position (para to the hydroxyl group) is electronically favored and less sterically hindered compared to other positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.gov Computational chemistry plays a vital role in QSAR by providing a wide range of molecular descriptors that quantify the structural, electronic, and hydrophobic properties of molecules. researchgate.netresearchgate.net

In the context of chemical reactivity for a class of compounds like substituted phenols, a QSAR model could be developed to predict reaction rates or equilibrium constants. This is achieved by first calculating a set of quantum chemical descriptors for each phenol in the series using methods like DFT. scholarsresearchlibrary.com These descriptors are then used as independent variables in a regression analysis against the experimental reactivity data.

Commonly used descriptors in QSAR studies for phenols include:

Electronic Descriptors: HOMO and LUMO energies, HOMO-LUMO gap, dipole moment, and atomic charges. scholarsresearchlibrary.com

Topological Descriptors: Molecular connectivity indices and shape indices. researchgate.net

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP), which can also be calculated computationally. ut.ac.ir

A resulting QSAR model, expressed as a mathematical equation, can be used to predict the reactivity of new, unsynthesized phenolic compounds, including other isomers or derivatives of this compound. researchgate.net This predictive capability is highly valuable for guiding synthetic efforts toward molecules with desired reactivity profiles.

| Descriptor | Abbreviation | Physical Meaning | Relevance to Reactivity |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | E(HOMO) | Energy of the outermost electron orbital; relates to electron-donating ability. scholarsresearchlibrary.com | Correlates with susceptibility to electrophilic attack. |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Energy of the lowest empty orbital; relates to electron-accepting ability. scholarsresearchlibrary.com | Correlates with susceptibility to nucleophilic attack. |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | Influences intermolecular forces and interactions in polar media. |

| LogP | logP | Octanol-water partition coefficient; measures hydrophobicity. ut.ac.ir | Affects solubility and transport to a reaction site in biphasic systems. |

| Molecular Complexity | FMF | A descriptor related to the intricacy of the molecular structure. researchgate.net | Can correlate with steric effects and interaction potential. |

Applications of 6 Bromo 2,3 Dimethylphenol in Complex Organic Synthesis

Role as a Key Intermediate in Multi-Step Syntheses

6-Bromo-2,3-dimethylphenol often serves as a pivotal intermediate in lengthy and complex synthetic routes. Its synthesis is typically achieved from 2,3-dimethylaniline (B142581) through a sequence of reactions including bromination and diazotization-hydrolysis. nih.govresearchgate.net This seemingly straightforward compound provides a strategically functionalized aromatic ring that can be further elaborated. For instance, dimethylphenols, in general, are recognized as valuable intermediates in the synthesis of various organic compounds, particularly for the preparation of polymers. google.com The bromo- and methyl-substituted phenol (B47542) can undergo a variety of transformations, such as etherification, esterification, and coupling reactions, allowing for the sequential addition of new functionalities and the construction of more complex molecular frameworks.

One of the key advantages of using this compound as an intermediate is the ability to perform selective reactions at different positions of the molecule. The hydroxyl group can be protected, allowing for chemistry to be performed on the aromatic ring, or the bromine atom can be replaced through various coupling reactions. This step-by-step approach is fundamental to multi-step synthesis, where precise control over the introduction of functional groups is paramount.

Selective Derivatization for Introducing Novel Functionalities

The structure of this compound offers multiple sites for selective derivatization, enabling the introduction of a wide array of novel functionalities. The hydroxyl group, the bromine atom, and the aromatic ring itself can all be targeted for modification.

The phenolic hydroxyl group is a prime site for derivatization. It can be readily converted into ethers or esters, which can alter the compound's solubility, reactivity, and biological activity. For example, Williamson ether synthesis can be employed to introduce a variety of alkyl or aryl groups. uvic.ca

The bromine atom provides a handle for numerous cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are powerful tools for forming new carbon-carbon bonds and are extensively used to link the this compound core to other molecular fragments. This allows for the construction of complex biaryl structures and other extended conjugated systems.

Furthermore, the aromatic ring can undergo electrophilic substitution reactions. The directing effects of the hydroxyl, bromo, and methyl groups will influence the position of the incoming substituent, allowing for regioselective functionalization. This controlled derivatization is crucial for tailoring the properties of the final molecule for specific applications. For instance, brominated phenols can be derivatized to enhance their utility in various industrial and biological contexts.

A notable example of selective derivatization is the conversion of bromide in samples to bromophenols, such as 4-bromo-2,6-dimethylphenol (B182379), which can then be analyzed using gas chromatography-mass spectrometry. researchgate.net This highlights the utility of derivatization for analytical purposes.

Precursor for Advanced Materials and Specialty Chemicals

The unique chemical structure of this compound makes it a valuable precursor for the synthesis of advanced materials and specialty chemicals. The presence of the phenolic hydroxyl group and the bromine atom allows for its incorporation into polymeric structures.

For example, phenols are known to be key components in the production of polymers. google.com The oxidative coupling of substituted phenols, such as 2,6-dimethylphenol (B121312), leads to the formation of high-performance polymers like poly(phenylene oxide) (PPO). acs.orgresearchgate.net While the direct polymerization of this compound is less common, its derivatives can be designed to participate in such polymerization reactions. The bromine atom can be used as a reactive site for polymerization or can be retained in the final polymer to impart specific properties, such as flame retardancy or modified electronic characteristics.

Furthermore, the ability to selectively functionalize this compound allows for its use in the creation of specialty chemicals with tailored properties. These can include compounds with specific optical, electronic, or biological activities. For instance, the synthesis of highly functionalized furans, which are important building blocks for pharmaceuticals and materials, can utilize phenol derivatives. tubitak.gov.tr The versatility of this compound as a starting material makes it an attractive option for researchers developing new materials and chemicals with novel applications.

Design and Synthesis of Chemically Active Probes and Ligands

The structural features of this compound make it an excellent scaffold for the design and synthesis of chemically active probes and ligands. The ability to introduce various functional groups with high selectivity allows for the creation of molecules that can interact specifically with biological targets or metal ions.

The phenol group can act as a hydrogen bond donor and acceptor, which is a crucial feature for molecular recognition. The aromatic ring can participate in π-stacking interactions, further enhancing binding affinity. By strategically modifying the molecule, for example, through the introduction of chelating groups via derivatization of the bromine atom, it can be converted into a ligand capable of binding to specific metal ions. These metal complexes can have applications in catalysis or as imaging agents.

Moreover, by attaching fluorescent tags or other reporter groups, this compound derivatives can be transformed into chemical probes. These probes can be used to study biological processes, detect the presence of specific analytes, or visualize cellular structures. The derivatization of phenols for creating selective analytical methods is a well-established practice. researchgate.netcanada.ca For example, charge-tagged bromobenzyl compounds that react selectively with phenols can be used to detect phenol impurities in complex mixtures like jet fuel. uvic.ca This principle can be extended to design probes for various analytical and bioanalytical applications.

Environmental Chemical Transformations and Mechanisms of Brominated Phenols

Formation Pathways of Brominated Phenols in Water Treatment Processes (e.g., chlorination/bromination)

The formation of brominated phenols is a well-documented phenomenon in water treatment facilities that utilize chlorination for disinfection, particularly when the source water contains bromide ions (Br⁻). researchgate.net Although phenol (B47542) itself is a precursor, substituted phenols like 2,3-dimethylphenol (B72121) can also undergo halogenation.

The primary mechanism involves the oxidation of bromide ions by hypochlorous acid (HOCl), the active species in chlorine disinfection, to form hypobromous acid (HOBr).

HOCl + Br⁻ → HOBr + Cl⁻

Hypobromous acid is a more potent brominating agent than hypochlorous acid is a chlorinating agent. It reacts rapidly with phenolic compounds through electrophilic aromatic substitution. For 2,3-dimethylphenol, the hydroxyl group and the two methyl groups are ortho- and para-directing, activating the aromatic ring. The bromine atom can then substitute at the available ortho or para positions. Given the structure of 2,3-dimethylphenol, the available positions are 4, 5, and 6. The formation of 6-Bromo-2,3-dimethylphenol would occur via electrophilic attack at the carbon atom ortho to the hydroxyl group and meta to the two methyl groups.

During chlorination, a mixture of brominated, chlorinated, and mixed bromo-chloro phenols can be formed, depending on the relative concentrations of chlorine, bromide, and organic precursors. researchgate.net Studies have shown that even at low bromide concentrations, the formation of brominated disinfection byproducts (Br-DBPs) can be significant because of the high reactivity of bromine. sci-hub.se The reaction of chlorine with 2,3-dimethylphenol has been shown to yield methyl- and dimethyl-BDA (2-butene-1,4-dial) species, indicating ring cleavage can also occur. acs.org

Table 1: Key Reactions in the Formation of Brominated Phenols during Water Chlorination

| Reaction Step | Description | Significance |

| Bromide Oxidation | Hypochlorous acid oxidizes bromide ions to hypobromous acid. | This is the initial step that makes bromine available for reaction. researchgate.net |

| Electrophilic Substitution | Hypobromous acid attacks the activated phenol ring. | Leads to the formation of various brominated phenol isomers. researchgate.net |

| Competitive Halogenation | Both HOCl and HOBr compete to react with phenols. | Results in a mixture of chlorinated, brominated, and bromo-chlorinated byproducts. researchgate.net |

Mechanistic Aspects of Photochemical and Chemical Degradation in Aquatic Systems

Once formed, brominated phenols are subject to various degradation processes in the aquatic environment. Photochemical degradation, driven by sunlight, is a key pathway. This process can involve direct photolysis, where the compound itself absorbs light and undergoes transformation, or indirect photolysis, mediated by other photosensitizing substances in the water.

The degradation of brominated phenols can proceed through several mechanisms:

Homolytic Cleavage: UV radiation can induce the breaking of the carbon-bromine (C-Br) bond, generating a phenyl radical and a bromine radical. These highly reactive species can then participate in a variety of subsequent reactions.

Oxidation: The phenolic group can be oxidized, potentially leading to the formation of quinone-like structures.

Ring Cleavage: Under certain oxidative conditions, the aromatic ring can be broken, leading to the formation of smaller, aliphatic compounds. acs.orgnih.gov

Chemical degradation can also occur through reactions with other chemical species present in the water. For instance, continued exposure to disinfectants like chlorine can lead to further halogenation or oxidation. sci-hub.se

Biochemical Transformation Pathways and Microbial Metabolism of Substituted Phenols

Microorganisms play a crucial role in the transformation and degradation of phenolic compounds in the environment. tandfonline.com While specific studies on the microbial metabolism of this compound are not widely available, the general pathways for substituted phenols have been elucidated.

Bacteria, particularly species from genera like Pseudomonas and Nocardia, are known to metabolize phenolic compounds. acs.orggoogle.com The initial step in the aerobic degradation of phenols often involves hydroxylation of the aromatic ring, catalyzed by monooxygenase or dioxygenase enzymes. This is followed by ring cleavage, which can occur via ortho- or meta-fission pathways, leading to intermediates that can enter central metabolic cycles like the Krebs cycle.

For halogenated phenols, the initial attack can also involve dehalogenation, where the bromine atom is removed. This can occur through different mechanisms:

Oxidative Dehalogenation: The bromine atom is removed during the initial hydroxylation step.

Reductive Dehalogenation: The bromine atom is replaced by a hydrogen atom, a process often observed under anaerobic conditions.

Hydrolytic Dehalogenation: The bromine atom is replaced by a hydroxyl group.

The presence and position of substituents on the phenolic ring significantly influence the biodegradability of the compound. Generally, increased substitution can lead to greater recalcitrance. oup.com Methanogenic (anaerobic) communities have been shown to be capable of transforming various phenolic compounds. tandfonline.com

Advanced Oxidation Processes (AOPs) for the Chemical Remediation of Brominated Phenols

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). pjoes.comtandfonline.com AOPs have been shown to be effective in degrading phenols and their halogenated derivatives.

Common AOPs include:

Fenton and Photo-Fenton Processes: These methods use hydrogen peroxide (H₂O₂) in the presence of iron salts (typically Fe²⁺) to generate hydroxyl radicals. tandfonline.com The efficiency can be enhanced with UV light (photo-Fenton).

Sulfate (B86663) Radical-Based AOPs: These processes generate sulfate radicals (SO₄•⁻), which are also powerful oxidants. Sulfate radicals can be produced by activating persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) with heat, UV light, or a catalyst. acs.orgacs.org These processes have been found to produce bromoform (B151600) and dibromoacetic acid as byproducts when bromide is present. acs.org

Ozonation and O₃/H₂O₂: Ozone (O₃) is a strong oxidant on its own, but its effectiveness can be increased by combining it with hydrogen peroxide to generate hydroxyl radicals.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide with UV radiation to produce hydroxyl radicals. pjoes.com

These processes can lead to the complete mineralization of brominated phenols into carbon dioxide, water, and bromide ions, or at least their transformation into less harmful intermediates.

Table 2: Comparison of Advanced Oxidation Processes for Phenol Degradation

| AOP Method | Primary Oxidant(s) | Key Features |

| Fenton/Photo-Fenton | •OH | Effective at acidic pH; Photo-Fenton is enhanced by UV light. tandfonline.com |

| Sulfate Radical AOPs | SO₄•⁻, •OH | Effective over a wider pH range; Can be activated by various means. acs.org |

| UV/H₂O₂ | •OH | No sludge production; Requires UV-transparent water. pjoes.com |

| Ozonation | O₃, •OH | Strong oxidant; Can be combined with H₂O₂ for enhanced radical production. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for introducing bromine at the 6-position of 2,3-dimethylphenol?

- Methodological Answer : Bromination of phenolic derivatives often employs electrophilic aromatic substitution (EAS). For 6-Bromo-2,3-dimethylphenol, regioselectivity is influenced by steric and electronic effects: the 2,3-dimethyl groups sterically hinder ortho positions, directing bromination to the para (6-position). A typical approach involves using or in the presence of a Lewis acid catalyst (e.g., ) under controlled temperature (40–60°C). Solvent choice (e.g., acetic acid or dichloromethane) impacts reaction efficiency. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodological Answer :

- and NMR : Identify methyl groups (singlets for 2,3-dimethyl) and aromatic protons (split patterns due to bromine’s deshielding effects).

- FT-IR : Confirm phenolic -OH stretch (~3200–3500 cm) and C-Br vibration (~600 cm).

- X-ray Crystallography : Resolve spatial arrangement, hydrogen bonding (e.g., O-H∙∙∙O interactions), and confirm regiochemistry, as demonstrated in structurally similar bromophenol derivatives .

Advanced Research Questions

Q. How do steric effects from 2,3-dimethyl substituents influence bromination regioselectivity and reactivity?

- Methodological Answer : Steric hindrance from the 2,3-dimethyl groups restricts bromine access to ortho positions, favoring para substitution (6-position). Computational modeling (e.g., DFT) can quantify steric maps and transition-state energies to predict regioselectivity. Experimentally, competitive bromination studies with analogues (e.g., 2,3-difluorophenol vs. 2,3-dimethylphenol) reveal rate differences. Kinetic isotope effects (KIE) and Hammett plots further elucidate electronic contributions .

Q. What strategies resolve contradictions in reported reaction yields for brominated phenol derivatives?

- Methodological Answer : Contradictions often arise from variable reaction conditions (e.g., solvent polarity, catalyst loading). Systematic optimization using Design of Experiments (DoE) or response surface methodology identifies critical parameters. For example, reports >95% purity in hydrazide derivatives via controlled stoichiometry and reflux conditions. Cross-validation with independent techniques (e.g., GC-MS for yield quantification) reduces bias .

Q. How can hydrogen bonding networks in this compound derivatives be computationally predicted and experimentally validated?

- Methodological Answer :

- Computational : Molecular dynamics (MD) simulations or DFT-based analyses (e.g., AIM theory) predict hydrogen bond strengths and geometries.

- Experimental : Single-crystal X-ray diffraction (as in ) reveals intermolecular interactions (e.g., O-H∙∙∙N or O-H∙∙∙O). IR spectroscopy tracks -OH stretching shifts in hydrogen-bonded systems .

Q. What role do halogen substituents (Br) play in modulating antimicrobial activity in phenolic derivatives?

- Methodological Answer : Bromine enhances lipophilicity and membrane penetration, critical for antimicrobial efficacy. Structure-activity relationship (SAR) studies compare this compound with non-brominated analogues in bacterial inhibition assays (e.g., MIC values against S. aureus). Molecular docking identifies interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) .

Data Analysis and Interpretation

Q. How to address discrepancies in NMR chemical shifts for brominated phenols across studies?

- Methodological Answer : Variations arise from solvent effects, concentration, or instrument calibration. Internal referencing (e.g., TMS) and standardized protocols (e.g., same solvent/CDCl) minimize errors. Cross-referencing with databases (e.g., PubChem) or analogous compounds (e.g., 6-Bromo-2,4-difluorophenol in ) validates assignments .

Ethical and Reproducibility Considerations

Q. How can open-data principles be reconciled with proprietary constraints in bromophenol research?

- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) guidelines for non-proprietary data (e.g., spectral libraries, crystallographic data). Use controlled-access repositories (e.g., Zenodo) for sensitive data. highlights balancing transparency with patient rights in health research, a framework adaptable to chemical data .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.